1-(Pyridin-4-YL)cyclopropanamine 1-(Pyridin-4-YL)cyclopropanamine
Brand Name: Vulcanchem
CAS No.: 1060815-26-0
VCID: VC4979054
InChI: InChI=1S/C8H10N2/c9-8(3-4-8)7-1-5-10-6-2-7/h1-2,5-6H,3-4,9H2
SMILES: C1CC1(C2=CC=NC=C2)N
Molecular Formula: C8H10N2
Molecular Weight: 134.182

1-(Pyridin-4-YL)cyclopropanamine

CAS No.: 1060815-26-0

Cat. No.: VC4979054

Molecular Formula: C8H10N2

Molecular Weight: 134.182

* For research use only. Not for human or veterinary use.

1-(Pyridin-4-YL)cyclopropanamine - 1060815-26-0

Specification

CAS No. 1060815-26-0
Molecular Formula C8H10N2
Molecular Weight 134.182
IUPAC Name 1-pyridin-4-ylcyclopropan-1-amine
Standard InChI InChI=1S/C8H10N2/c9-8(3-4-8)7-1-5-10-6-2-7/h1-2,5-6H,3-4,9H2
Standard InChI Key GOMKSDWWSUWVOG-UHFFFAOYSA-N
SMILES C1CC1(C2=CC=NC=C2)N

Introduction

1-(Pyridin-4-YL)cyclopropanamine, also known as cyclopropanamine with a pyridin-4-yl substituent, is a small organic compound of interest in medicinal chemistry and synthetic applications. Its structure consists of a cyclopropane ring attached to an amine group, with a pyridine ring substituted at the para position. This compound has garnered attention for its potential utility in drug discovery due to its unique structural features and reactivity.

Synthesis

1-(Pyridin-4-YL)cyclopropanamine can be synthesized through multiple routes:

  • Cyclopropanation of Pyridine Derivatives: A common method involves the reaction of pyridine derivatives with cyclopropane precursors under basic or catalytic conditions.

  • Reductive Amination: Starting from 4-pyridinecarboxaldehyde, reductive amination with cyclopropylamine yields the target compound.

  • Grignard Reactions: Cyclopropylmagnesium bromide can react with pyridine-based intermediates to form the desired product.

These methods provide flexibility in tailoring the synthesis for specific applications or derivatives.

Applications

1-(Pyridin-4-YL)cyclopropanamine is primarily explored in pharmaceutical research due to its structural properties:

  • Medicinal Chemistry: The compound’s amine group and aromatic pyridine ring make it a versatile building block for designing receptor ligands, enzyme inhibitors, or other bioactive molecules.

  • Drug Discovery: The strained cyclopropane ring can impart unique pharmacokinetic properties, such as improved metabolic stability and membrane permeability.

  • Chemical Biology: It serves as a precursor in synthesizing more complex heterocyclic systems for biological studies.

Biological Activity and Safety

Although specific biological activities of 1-(Pyridin-4-YL)cyclopropanamine are not extensively documented, compounds with similar structures have shown promise in various therapeutic areas:

  • Antiviral Agents: Cyclopropyl groups are often incorporated into antiviral drugs to enhance binding affinity.

  • CNS Drugs: Pyridine-containing amines are common in central nervous system (CNS)-active compounds due to their ability to cross the blood-brain barrier.

Safety Profile

According to available data:

  • Hazards:

    • Harmful if swallowed (GHS Classification: Acute Tox. 4)

    • Causes skin and eye irritation (Skin Irrit. 2, Eye Irrit. 2A)

    • May cause respiratory irritation (STOT SE 3).

  • Precautions:

    • Use personal protective equipment (PPE) during handling.

    • Store in a cool, dry place away from incompatible substances.

Future Research Directions

Given its structural uniqueness, further exploration of this compound could focus on:

  • Structure-Activity Relationship (SAR) Studies: Modifying the pyridine ring or cyclopropane group to optimize biological activity.

  • Pharmacokinetics: Investigating absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Synthetic Derivatives: Developing analogs for targeted therapeutic applications.

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